molecular formula C22H20N2O4 B2837852 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide CAS No. 946319-46-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

Cat. No.: B2837852
CAS No.: 946319-46-6
M. Wt: 376.412
InChI Key: RGCYUQCIJUKKKY-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-18-10-7-16(8-11-18)21(25)23-17-9-6-15-4-2-12-24(19(15)14-17)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCYUQCIJUKKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core through a Povarov cycloaddition reaction. This involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acylated with furoyl chloride to introduce the furoyl group. Finally, the methoxybenzamide group is introduced through a coupling reaction with 4-methoxybenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the induction of apoptosis in cancer cells or the reduction of inflammation in biological tissues. The exact molecular pathways involved are still under investigation, but it is known to affect cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Spectral Features (IR/NMR)
Target Compound C₂₂H₂₀N₂O₄ Furan-2-carbonyl, 4-methoxybenzamide ~376.41 Expected C=O stretch ~1660–1680 cm⁻¹
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide C₂₄H₃₀N₂O₂ Isobutyryl, tert-butyl 378.51 Data not provided; likely C=O ~1650–1700 cm⁻¹
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles Varies Sulfonyl, halogens (Cl, Br) ~450–500 νC=S ~1247–1255 cm⁻¹, νNH ~3278–3414 cm⁻¹

Key Observations :

  • The absence of sulfonyl groups (common in triazole derivatives ) reduces electron-withdrawing effects, possibly increasing metabolic stability.
  • The 4-methoxybenzamide substituent contrasts with halogenated benzamides in pesticides (e.g., mepronil, fenfuram ), where electron-withdrawing groups (e.g., Cl, CF₃) enhance pesticidal activity.

Tautomerism and Stereochemical Considerations

  • This stability may simplify purification and characterization.
  • Stereochemistry: Analogous tetrahydroquinoline derivatives (e.g., N-(1,2,3,4-THQ-4-yl)pyrrolidin-2-ones ) can form diastereomers due to cis-trans configurations. If the target compound’s tetrahydroquinoline ring adopts a chiral conformation, stereoselective synthesis or resolution may be required .

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